4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound featuring a quinazoline core substituted with bromophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions. For instance, 4-bromothiophenol and 4-methylthiophenol can be reacted with the quinazoline core in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl-substituted quinazoline.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, 4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl groups can form covalent bonds with active site residues, while the quinazoline core can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-quinazoline: Lacks the tetrahydro component, potentially altering its biological activity.
4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline: Similar structure but with a quinoline core instead of quinazoline, which may affect its reactivity and applications.
Uniqueness
4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline is unique due to its combination of a quinazoline core with bromophenyl and methylphenyl sulfanyl groups. This unique structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2S2/c1-15-6-8-16(9-7-15)14-26-22-24-20-5-3-2-4-19(20)21(25-22)27-18-12-10-17(23)11-13-18/h6-13H,2-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHDCPUEHCFGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.